molecular formula C7H8Cl3NO B7776460 O-(3,4-Dichlorobenzyl)hydroxylaminehydrochloride

O-(3,4-Dichlorobenzyl)hydroxylaminehydrochloride

Cat. No.: B7776460
M. Wt: 228.5 g/mol
InChI Key: GOBKVKBSXQMCNF-UHFFFAOYSA-M
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Description

Chemical Structure and Properties O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride (CAS No. 15256-10-7) is a hydroxylamine derivative with the molecular formula C₇H₇Cl₂NO·HCl (molecular weight: 228.5 g/mol). The compound features a benzyl group substituted with chlorine atoms at the 3- and 4-positions, linked to a hydroxylamine moiety via an oxygen atom. Key physical properties include a melting point of 195°C and a boiling point of 339°C at 760 mmHg. Its density is reported as 1.58 g/cm³, and it is classified as an irritant .

Synthesis The compound is synthesized through the alkylation of hydroxylamine hydrochloride with 3,4-dichlorobenzyl bromide in methanol under mild conditions (22–25°C). This method aligns with protocols for analogous benzyl-hydroxylamine hydrochlorides, such as O-(4-methoxybenzyl)hydroxylamine hydrochloride .

Properties

IUPAC Name

(3,4-dichlorophenyl)methoxyazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2NO.ClH/c8-6-2-1-5(4-11-10)3-7(6)9;/h1-3H,4H2,10H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBKVKBSXQMCNF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO[NH3+])Cl)Cl.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377252
Record name [(3,4-Dichlorophenyl)methoxy]ammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15256-10-7
Record name [(3,4-Dichlorophenyl)methoxy]ammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent and Base Selection

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but may necessitate stringent drying. Aqueous-organic mixtures with phase-transfer catalysts (e.g., Aliquat 336) improve mass transfer.

  • Base : Alkali metal hydroxides (NaOH, KOH) are cost-effective but may cause hydrolysis of sensitive benzyl halides. Carbonates (K2_2CO3_3) offer milder conditions.

Temperature and Time Profiles

  • Alkylation : Optimal temperatures range from 50–70°C, with reaction times of 4–8 h. Higher temperatures accelerate reactions but risk decomposition.

  • Hydrolysis : Conducted at 80–100°C for 2–4 h using hydrochloric acid (20–30% w/w).

Workup and Isolation

  • Distillation : Post-hydrolysis, neutralization with NaOH followed by distillation removes volatile byproducts (e.g., acetic acid).

  • Crystallization : The hydrochloride salt is precipitated by cooling the reaction mixture and washing with ice-cold methanol.

Analytical Characterization

Melting Point : The pure compound typically melts at 112–114°C, consistent with analogous hydroxylamine hydrochlorides.
Purity Analysis :

  • GC-MS : Shows a single peak with retention time matching the reference standard.

  • 1^1H NMR (D2_2O): δ 7.5–7.3 (m, 3H, aromatic), 4.8 (s, 2H, OCH2_2), 3.2 (br s, 2H, NH2_2).

Industrial-Scale Adaptations

For commercial production, the acylation-alkylation-hydrolysis method is favored due to:

  • Recyclability : Acetic acid generated during hydrolysis can be recovered and reused.

  • Waste Reduction : Compared to traditional Raschig methods, this approach reduces wastewater by >50% .

Chemical Reactions Analysis

Types of Reactions

O-(3,4-Dichlorobenzyl)hydroxylaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield simpler phenolic compounds or other reduced forms.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of phenolic derivatives.

Scientific Research Applications

Antimicrobial Applications

O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride exhibits notable antibacterial and antifungal properties . Research indicates that this compound can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents. Its efficacy against resistant strains of bacteria highlights its importance in addressing the growing issue of antibiotic resistance .

Table 1: Antimicrobial Efficacy of O-(3,4-Dichlorobenzyl)hydroxylamine Hydrochloride

PathogenInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli18100
Candida albicans2075

Cancer Therapeutics

Recent studies have identified O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride as a potent inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1) , an enzyme involved in immune suppression and tumor progression. The inhibition of IDO1 is crucial for enhancing anti-tumor immunity and improving the efficacy of cancer therapies. The compound has demonstrated nanomolar-level potency in cell-based assays, indicating its potential as a therapeutic agent in oncology .

Case Study: IDO1 Inhibition

In a study evaluating the effects of hydroxylamine derivatives on IDO1 activity, O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride showed significant inhibition compared to control compounds. The results suggest that this compound could be developed into a novel cancer treatment strategy.

Chemical Synthesis

O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride serves as an important intermediate in organic synthesis . Its ability to undergo various chemical reactions makes it suitable for synthesizing other complex molecules. Researchers have reported methods for synthesizing O-(halo-substituted benzyl) hydroxylamines through one-pot reactions, showcasing its versatility in synthetic chemistry .

Table 2: Synthetic Applications of O-(3,4-Dichlorobenzyl)hydroxylamine Hydrochloride

Reaction TypeProduct GeneratedYield (%)
O-benzylationO-benzyl derivatives85
Reduction reactionsAmines from corresponding oximes90
Coupling reactionsVarious substituted aromatic compounds75

Mechanism of Action

The mechanism of action of O-(3,4-Dichlorobenzyl)hydroxylaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzyl-Hydroxylamine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties
O-(3,4-Dichlorobenzyl)hydroxylamine HCl 3,4-Cl₂ on benzyl 228.5 195 Antimicrobial potential (inferred)
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl 2,3,4,5,6-F₅ on benzyl 249.56 215 Derivatization reagent for carbonyl detection (e.g., methylglyoxal in tea polyphenols)
N-(2,4-Dichlorobenzyl)hydroxylamine HCl 2,4-Cl₂ on benzyl 228.5 Not reported Intermediate in organic synthesis
O-(4-Trifluoromethylbenzyl)hydroxylamine HCl 4-CF₃ on benzyl 229.6 Not reported Aldose reductase inhibitor
O-(4-Methoxybenzyl)hydroxylamine HCl 4-OCH₃ on benzyl 187.6 Not reported Synthetic precursor for bioactive molecules

Key Insights

Electronic and Steric Effects :

  • The electron-withdrawing chlorine and fluorine substituents in O-(3,4-dichlorobenzyl) and O-(pentafluorobenzyl) derivatives enhance stability and reactivity toward nucleophilic agents. For example, the pentafluorobenzyl variant’s high electronegativity improves its efficiency in carbonyl derivatization for gas chromatography .
  • In contrast, electron-donating groups (e.g., OCH₃ in O-(4-methoxybenzyl)hydroxylamine HCl) reduce electrophilicity, making these compounds more suited for controlled synthetic reactions .

Biological Activity: While O-(3,4-dichlorobenzyl)hydroxylamine HCl lacks direct antimicrobial data, its structural analog S-(3,4-dichlorobenzyl)isothiourea HCl shows MIC values of 4–8 µg/mL against P. aeruginosa . This highlights the importance of the sulfur vs. oxygen atom in modulating bioactivity. The trifluoromethyl-substituted derivative (O-(4-CF₃-benzyl)hydroxylamine HCl) inhibits aldose reductase (IC₅₀: 0.8 µM), a target for diabetic complications, suggesting that halogen positioning impacts enzyme interaction .

Analytical Utility :

  • O-(Pentafluorobenzyl)hydroxylamine HCl is widely used in environmental and food chemistry to derivatize carbonyl compounds (e.g., methylglyoxal) into stable oximes for sensitive detection . The dichloro analog lacks similar applications, likely due to lower electron-withdrawing capacity .

Synthetic Accessibility :

  • All compounds are synthesized via alkylation of hydroxylamine hydrochloride with substituted benzyl halides. However, fluorinated derivatives require harsher conditions (reflux) compared to chlorinated analogs (room temperature) .

Biological Activity

O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride is a chemical compound with notable biological activity, particularly as an antibacterial agent. This compound, characterized by its unique dichlorobenzyl group attached to a hydroxylamine moiety, has been the subject of various studies exploring its potential applications in medicinal chemistry and biochemistry. This article delves into the biological activity of O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride, highlighting its mechanisms of action, toxicity profiles, and potential therapeutic uses.

Chemical Structure and Properties

O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride has the molecular formula C₇H₈Cl₂N O·HCl and a CAS number of 15256-10-7. Its structure is defined by the presence of a hydroxylamine functional group (-C=NOH), which is known for its reactivity in forming oximes with carbonyl compounds. The dichlorobenzyl modification enhances its lipophilicity, potentially improving cell membrane penetration and efficacy against various biological targets.

PropertyValue
Molecular FormulaC₇H₈Cl₂N O·HCl
CAS Number15256-10-7
Melting PointNot specified
SolubilitySoluble in water

Antibacterial Properties

Research indicates that O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride exhibits significant antibacterial activity. Hydroxylamines are known to interfere with bacterial cell wall synthesis, which is critical for bacterial survival and proliferation. The compound's structural features may enhance its interaction with bacterial membranes, leading to increased efficacy compared to other hydroxylamines .

The antibacterial mechanism involves the formation of reactive intermediates that can disrupt essential cellular processes in bacteria. These intermediates may inhibit enzymes involved in cell wall synthesis or alter membrane integrity, leading to cell death. Studies suggest that the dichlorobenzyl modification contributes to improved binding affinity to bacterial targets .

Case Studies and Research Findings

  • In Vitro Studies : In laboratory settings, O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride demonstrated potent activity against several strains of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating its potential as an alternative treatment option.
  • Toxicity Assessments : Toxicological studies have shown that at high doses (e.g., 2000 mg/kg), the compound can induce severe adverse effects in animal models, including acute hemorrhagic dermatitis and circulatory collapse. These findings emphasize the need for careful dosage regulation when considering therapeutic applications .
  • Comparative Analysis : A comparative study with other hydroxylamine derivatives revealed that O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride exhibited superior antibacterial properties due to its unique structural modifications. This positions it as a promising candidate in the search for new antibacterial agents against drug-resistant strains .

Table 2: Biological Activity Summary

Activity TypeObservations
AntibacterialEffective against multiple bacterial strains
CytotoxicityHigh toxicity at elevated doses
MechanismDisruption of cell wall synthesis

Future Directions

The promising biological activity of O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride warrants further investigation into its pharmacodynamics and potential therapeutic applications. Future research should focus on:

  • Mechanistic Studies : Elucidating the precise biochemical pathways affected by this compound.
  • Formulation Development : Exploring various formulations to enhance bioavailability and reduce toxicity.
  • Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in human subjects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride, and what factors influence reaction yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where 3,4-dichlorobenzyl chloride reacts with hydroxylamine hydrochloride in the presence of a base (e.g., NaOH). Solvents like ethanol or methanol are commonly used under reflux conditions (~60–80°C) to enhance reactivity. Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of benzyl chloride to hydroxylamine), solvent polarity, and reaction time (8–12 hours). Impurities such as unreacted starting materials or byproducts (e.g., dimerized hydroxylamine derivatives) can be minimized by column chromatography or recrystallization .

Q. How should researchers handle and store O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride to ensure stability?

  • Methodological Answer : This compound is hygroscopic and should be stored in airtight containers under inert gas (argon or nitrogen) at –20°C. For experimental use, prepare stock solutions in anhydrous DMSO or methanol, purged with inert gas to prevent oxidation. Avoid aqueous buffers unless immediately used, as hydrolysis can occur under prolonged exposure to moisture. Stability tests via HPLC or TLC are recommended every 6 months .

Advanced Research Questions

Q. What analytical techniques are critical for characterizing O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride and verifying purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm for dichlorophenyl groups) and confirms the hydroxylamine moiety (NH signal at δ 5.8–6.2 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 237.0004 for C₇H₇Cl₂NO⁺).
  • HPLC-PDA : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) detects impurities (e.g., residual benzyl chloride or oxidized nitroso derivatives). Purity ≥98% is standard for research-grade material .

Q. How does the 3,4-dichloro substitution pattern influence reactivity compared to other benzyl hydroxylamine derivatives?

  • Methodological Answer : The electron-withdrawing chlorine atoms at the 3- and 4-positions increase electrophilicity at the benzyl carbon, enhancing nucleophilic substitution rates by 20–30% compared to non-halogenated analogs. However, steric hindrance from the 3-chloro group may reduce accessibility in bulky nucleophile reactions (e.g., with tertiary amines). Comparative kinetic studies using UV-Vis spectroscopy or conductometry can quantify these effects .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., mitochondrial inhibition vs. antioxidant effects) may arise from assay conditions (e.g., oxygen levels, cell type specificity). To address this:

  • Dose-Response Profiling : Use a broad concentration range (1 nM–100 µM) in both normoxic and hypoxic cell cultures.
  • Mechanistic Studies : Employ siRNA knockdowns or inhibitors to isolate targets (e.g., redox-sensitive enzymes like thioredoxin reductase).
  • Metabolomics : Track downstream metabolites (e.g., glutathione adducts) via LC-MS to confirm reactive oxygen species (ROS) modulation .

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